molecular formula C11H10N4OS2 B3113999 N-methyl-N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea CAS No. 198991-51-4

N-methyl-N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

Cat. No. B3113999
CAS RN: 198991-51-4
M. Wt: 278.4 g/mol
InChI Key: FANZPFJMOSHPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (MPTT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTT is a thiourea derivative that has been synthesized using different methods.

Scientific Research Applications

N-methyl-N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea has shown potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antiviral properties. In material science, this compound has been studied for its ability to form stable complexes with transition metals and its potential use in catalysis. In agriculture, this compound has been explored for its ability to enhance plant growth and resistance to environmental stress.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in DNA replication and cell division, leading to cell death. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and fungi. This compound has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that this compound can reduce tumor growth in mice and increase plant growth and yield.

Advantages and Limitations for Lab Experiments

N-methyl-N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. This compound also has low solubility in organic solvents, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-methyl-N-phenyl-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea. One direction is to further investigate its potential applications in medicinal chemistry, material science, and agriculture. Another direction is to study the mechanism of action of this compound in more detail to understand its effects on cells and organisms. Additionally, research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Finally, studies could explore the potential use of this compound in combination with other compounds to enhance its effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound can be synthesized using different methods and has been shown to have both biochemical and physiological effects. However, this compound has some limitations for lab experiments, and further research is needed to fully understand its potential applications and mechanism of action.

properties

IUPAC Name

N-[methyl(phenyl)carbamothioyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS2/c1-15(8-5-3-2-4-6-8)11(17)12-10(16)9-7-18-14-13-9/h2-7H,1H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANZPFJMOSHPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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